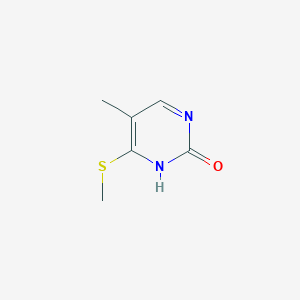

5-Methyl-4-(methylthio)pyrimidin-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-Methyl-4-(methylthio)pyrimidin-2-ol” is a chemical compound . It is also known by other names such as “5-Methyl-7-hydroxy-1,3,4-triazaindolizine” and "5-Methyl-S-triazolo (1,5-a)pyrimidin-7-ol" . The molecular formula of this compound is C6H8N2OS .

Molecular Structure Analysis

The molecular weight of “this compound” is 142.18 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Pyrimidines, including “this compound”, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Wissenschaftliche Forschungsanwendungen

Cyclin-Dependent Kinase Inhibition

One significant application involves the development of cyclin-dependent kinase (CDK) inhibitors, where the introduction of a methyl group on the pyrimidine ring has led to enhanced selectivity for CDK4 over other CDKs. This selectivity is crucial for the development of targeted cancer therapies, as CDK4 plays a pivotal role in cell cycle regulation. For instance, compound 3 exhibited more than 300-fold selectivity for CDK4 over CDK1, 2, 5, 7, and 9, presenting a potential pathway for cancer treatment through the inhibition of pRb phosphorylation and BrdU incorporation in tumor models (Shimamura et al., 2006).

Antimicrobial and Antitumor Activity

Compounds containing the 5-Methyl-4-(methylthio)pyrimidin-2-ol scaffold have also been synthesized for their potential antimicrobial and antitumor activities. For instance, novel Pyrimido[4,5‐b]quinolin‐4‐ones, derived from the reaction of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, showed remarkable activity against cancer cell lines, indicating their potential as antitumor agents (Insuasty et al., 2013).

Nucleic Acid Modification

Another application is in the modification of nucleic acids, where derivatives of 5-methyl-2-pyrimidinone have been incorporated into oligonucleotides. These modifications are critical for understanding the structural and functional roles of nucleic acids, as well as for developing novel therapeutic strategies. For example, methods for the synthesis of derivatives suitable for incorporation into oligodeoxynucleotides have been outlined, allowing for the study of their chemical properties and physical behaviors (Connolly & Newman, 1989).

Dual Inhibitors for Cancer Therapy

Furthermore, the development of dual inhibitors targeting both thymidylate synthase (TS) and dihydrofolate reductase (DHFR) showcases the therapeutic potential of compounds based on the 5-methyl-pyrimidin-2-ol framework. These dual inhibitors could offer a more comprehensive approach to cancer therapy by simultaneously blocking two critical enzymes involved in the synthesis of thymidine and purine nucleotides, which are essential for DNA replication and repair. A classic example is N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, which has demonstrated significant inhibitory activity against human TS and DHFR (Gangjee et al., 2008).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-methyl-6-methylsulfanyl-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4-3-7-6(9)8-5(4)10-2/h3H,1-2H3,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKFQGDPRUUKOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N=C1)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2736695.png)

![6-(4-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2736698.png)

![2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane](/img/structure/B2736705.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2736706.png)

![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one](/img/structure/B2736707.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2736708.png)